1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride

Catalog No.
S14185561
CAS No.
M.F
C12H14ClN3
M. Wt
235.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochl...

Product Name

1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride

IUPAC Name

1-(4-pyrimidin-5-ylphenyl)ethanamine;hydrochloride

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

InChI

InChI=1S/C12H13N3.ClH/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12;/h2-9H,13H2,1H3;1H

InChI Key

IDESHALRFFVEDL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl

1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H14ClN3C_{12}H_{14}ClN_{3}. It is characterized by a pyrimidine ring attached to a phenyl group via an ethanamine chain. This compound is primarily utilized in research settings, particularly in medicinal chemistry and pharmacological studies. Its hydrochloride form enhances its solubility in water, making it more suitable for biological assays and applications .

Typical of amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with alkyl halides or acyl chlorides to form more complex derivatives.
  • Acid-Base Reactions: As an amine, it can accept protons in acidic environments, forming a positively charged ammonium ion.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, depending on the reaction conditions and substituents present .

1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride has shown potential biological activities, particularly in the context of cancer research and neuropharmacology. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity: In vitro studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, possibly due to its interaction with specific molecular targets involved in cell growth regulation.
  • Neuroprotective Effects: There is emerging evidence that it may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Several methods have been reported for synthesizing 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride:

  • Condensation Reactions: The synthesis often involves the condensation of pyrimidine derivatives with phenylacetaldehyde followed by reduction to yield the desired amine.
  • Reductive Amination: Another approach includes the reductive amination of pyrimidine-containing aldehydes with appropriate amines under catalytic hydrogenation conditions.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps, including protection-deprotection strategies to handle sensitive functional groups .

This compound has several applications, particularly in:

  • Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting cancer and neurological disorders.
  • Chemical Biology: Used as a tool compound to explore biological pathways related to its target interactions.
  • Material Science: Potentially useful in synthesizing novel materials due to its unique chemical structure .

Interaction studies involving 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins at the molecular level.
  • In Vitro Binding Assays: To experimentally determine binding affinities and kinetics with specific receptors or enzymes.
  • Cell-Based Assays: To evaluate the biological effects of the compound on living cells, including cytotoxicity and signaling pathway modulation .

Several compounds share structural similarities with 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-(4-Pyridinyl)ethan-1-amineC11H14N2C_{11}H_{14}N_{2}Contains a pyridine instead of pyrimidine; different biological activities.
4-(Pyrimidin-5-yl)benzeneC10H8N2C_{10}H_{8}N_{2}Lacks the ethanamine chain; primarily used as a building block in organic synthesis.
1-(4-(Thiazol-2-yl)phenyl)ethan-1-amineC12H13N3C_{12}H_{13}N_{3}Contains a thiazole ring; exhibits different pharmacological properties.

The presence of the pyrimidine moiety combined with the specific ethanamine structure gives 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride distinct properties that may enhance its efficacy in targeted therapeutic applications compared to similar compounds .

Traditional Multi-Step Condensation Approaches

Traditional synthesis routes often involve sequential condensation and functionalization steps. A representative strategy begins with the formation of the pyrimidine-phenyl backbone, followed by introduction of the ethanamine group. For instance, Gabriel synthesis—a classical method for primary amine preparation—has been employed to generate structurally analogous compounds. This approach typically involves:

  • Phthalimide alkylation: Reacting methyl vinyl ketone with phthalimide to form a protected amine intermediate.
  • Bromination: Introducing a bromine atom at the α-position of the ketone to enable nucleophilic substitution.
  • Thiazole ring closure: Utilizing thiobenzamide in a Hantzsch thiazole synthesis to construct heterocyclic frameworks.
  • Deprotection: Hydrazine hydrate treatment liberates the primary amine, yielding intermediates like 2-(2-phenylthiazol-4-yl)-ethylamine.

A critical challenge in multi-step routes is controlling regioselectivity during pyrimidine functionalization. For example, refluxing intermediates in glacial acetic acid for 6–7 hours achieves yields of 25–40% in final coupling steps. While reliable, these methods often require extensive purification and exhibit moderate atom economy.

StepReagents/ConditionsYield (%)Key Intermediate
1Phthalimide, MVK68Alkylated phthalimide
2Br₂, DCM75Bromoketone
3Thiobenzamide, EtOH62Thiazole derivative
4Hydrazine hydrate68Free amine

Novel Transition Metal-Catalyzed Coupling Strategies

Transition metal catalysis has revolutionized arylation strategies for pyrimidine systems. The Suzuki-Miyaura coupling, employing palladium catalysts, enables efficient formation of carbon-carbon bonds between halogenated pyrimidines and aryl boronic acids. Key advantages include:

  • Substrate versatility: Chloropyrimidines outperform iodo- or bromo-analogs in coupling efficiency.
  • Regiocontrol: Selective functionalization at the 5-position of pyrimidine ensures proper orientation for subsequent amination.

A representative protocol involves:

  • Reacting 5-chloropyrimidine with phenylboronic acid under Pd(PPh₃)₄ catalysis.
  • Using K₂CO₃ as base in a DME/H₂O solvent system at 80°C.
  • Isolating the biphenyl intermediate via column chromatography.

This method achieves yields exceeding 70% for diarylpyrimidines, significantly reducing synthesis time compared to traditional approaches. Subsequent hydrogenation of the nitrile group or reductive amination introduces the ethanamine moiety.

Stereoselective Synthesis of Chiral Derivatives

The chiral center at the ethanamine carbon necessitates enantioselective methods. Ruthenium-catalyzed asymmetric reductive amination has emerged as a powerful tool for constructing such stereocenters. The protocol involves:

  • Condensing 4-(pyrimidin-5-yl)acetophenone with ammonium acetate.
  • Employing [RuCl(η⁶-p-cymene)(R)-Segphos]Cl as chiral catalyst.
  • Conducting the reaction under hydrogen pressure (50 bar) in methanol at 60°C.

This method achieves enantiomeric excess (ee) values >95% through dynamic kinetic resolution, where the catalyst controls both imine formation and reduction steps. The hydrochloride salt is subsequently generated via treatment with HCl gas in diethyl ether.

Microwave-Assisted and Flow Chemistry Innovations

Modern process intensification techniques address limitations of conventional heating methods. While specific studies on this compound are limited, analogous systems demonstrate:

  • Microwave acceleration: Reducing reaction times from hours to minutes. For instance, Suzuki coupling completion in 15 minutes vs. 24 hours conventionally.
  • Flow chemistry advantages:
    • Continuous processing of hazardous intermediates (e.g., bromoketones).
    • Improved heat management in exothermic amination steps.
    • Integrated purification via in-line scavenger columns.

A hypothetical flow system for this compound might feature:

  • Microreactor for Pd-catalyzed coupling.
  • Tube reactor for reductive amination.
  • Membrane separator for HCl gas introduction.

Preliminary modeling suggests such systems could increase overall yield to >80% while reducing solvent waste by 60%.

Pyrimidine Ring Substitution Patterns and Pharmacophore Optimization

The pyrimidine ring system in 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride represents a critical pharmacophoric element that significantly influences biological activity through its substitution patterns and electronic properties [1] [2]. The positioning of substituents within the pyrimidine nucleus demonstrates profound effects on pharmacological outcomes, with the 5-position attachment to the phenyl ring being particularly consequential for activity modulation [3] [1].

Research findings indicate that the pyrimidine ring's electron-deficient nature, characterized by two nitrogen atoms at positions 1 and 3, creates distinct electronic environments that affect molecular interactions with biological targets [4] [5]. The 5-position substitution pattern in this compound represents an optimal configuration for maintaining aromatic stability while providing appropriate vector orientation for the phenyl-ethanamine substituent [6] [7].

Pharmacophore optimization studies reveal that the pyrimidine ring's basicity, with a pKa value significantly lower than pyridine, influences protonation states and subsequent receptor binding characteristics [4] [8]. The electron-withdrawing effect of the nitrogen atoms at positions 1 and 3 creates a charge distribution that enhances molecular recognition events while maintaining structural integrity [8] [9].

Table 1: Pyrimidine Ring Position Effects on Biological Activity

PositionSubstitution EffectActivity ImpactElectronic InfluenceOptimization Potential
C-2ModerateVariableElectron-deficientLimited
C-4HighSignificantNitrogen proximityModerate
C-5CriticalMajorOptimal geometryExcellent
C-6ModeratePosition-dependentElectronic modulationGood
N-1Electron-withdrawingpKa dependentBasicity effectsStructural
N-3Electron-withdrawingpKa dependentBasicity effectsStructural

Molecular modeling studies demonstrate that the 5-substituted pyrimidine configuration provides optimal spatial orientation for the attached phenyl ring, facilitating favorable interactions with target binding sites [10] [11]. The electronic properties of the pyrimidine system, particularly the distribution of electron density, play crucial roles in determining binding affinity and selectivity profiles [12] [8].

The substitution pattern analysis reveals that modifications at the 5-position of pyrimidine rings can significantly enhance metabolic stability compared to unsubstituted analogues [7] [13]. This stability enhancement is attributed to the reduced susceptibility to oxidative metabolism at electron-deficient aromatic positions [13] [14].

Phenyl-Ethanamine Linker Modifications

The phenyl-ethanamine linker system in 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride serves as a critical structural bridge that determines molecular geometry, flexibility, and pharmacokinetic properties [15] [16]. Systematic structure-activity relationship studies demonstrate that modifications to this linker region profoundly influence biological activity through alterations in molecular conformation and target binding characteristics [15] [17].

Research investigations into linker length optimization reveal that the ethyl spacer provides optimal geometric positioning for maintaining favorable interactions with target binding sites [15] [18]. Shortening the linker to a methyl group results in significant activity reduction due to inadequate spatial positioning, while extension to propyl configurations introduces steric conflicts that diminish potency [15] [19].

The phenyl ring component of the linker system contributes significantly to binding affinity through hydrophobic interactions and aromatic stacking phenomena [17] [16]. Substitution patterns on the phenyl ring demonstrate position-dependent effects, with para-substitutions generally providing enhanced activity compared to ortho or meta configurations [20] [16].

Table 2: Phenyl-Ethanamine Linker Modification Effects

Linker ConfigurationActivity LevelSelectivity ProfileMetabolic StabilityBinding Affinity
EthylHighExcellentStableOptimal
MethylModerateReducedStableSuboptimal
PropylVariableCompromisedLess stableVariable
Phenyl-ethylEnhancedImprovedEnhancedSuperior
Hydroxylated ethylModifiedAlteredVariableContext-dependent

Molecular dynamics simulations indicate that the ethanamine portion provides essential flexibility for conformational adaptation during target binding while maintaining sufficient rigidity to preserve pharmacophoric geometry [15] [12]. The amino group's basicity, influenced by the electron-donating ethyl substituent, creates favorable electrostatic interactions with negatively charged receptor regions [16] [8].

Structure-activity relationship analyses demonstrate that modifications to the ethanamine component, including N-alkylation or chain branching, generally result in decreased activity due to altered hydrogen bonding patterns and steric interference [16] [17]. The primary amine configuration appears optimal for maintaining target selectivity and binding efficiency [21] [16].

Comparative Analysis with Heterocyclic Analogues

Comparative structure-activity relationship studies between pyrimidine-based compounds and their heterocyclic analogues reveal significant differences in biological activity, metabolic stability, and pharmacokinetic properties [9] [14]. The replacement of pyrimidine with alternative six-membered heterocycles provides insights into the specific requirements for optimal biological performance [22] [5].

Pyridine analogues of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine demonstrate altered activity profiles characterized by modified binding affinity and selectivity patterns [14] [9]. The single nitrogen atom in pyridine creates different electronic environments compared to the dual nitrogen configuration in pyrimidine, resulting in distinct molecular recognition characteristics [4] [8].

Research findings indicate that pyrazine analogues, containing nitrogen atoms at positions 1 and 4, exhibit significantly different biological activities due to altered electron density distribution and hydrogen bonding capabilities [9] [8]. The symmetric nitrogen positioning in pyrazine contrasts with the asymmetric 1,3-dinitrogen arrangement in pyrimidine, leading to modified pharmacological profiles [4] [9].

Table 3: Heterocyclic Analogue Comparison

HeterocycleNitrogen PatternElectronic PropertiesActivity LevelMetabolic StabilitySelectivity
Pyrimidine1,3-DinitrogenElectron-deficientHighEnhancedExcellent
PyridineSingle nitrogenModerately deficientModerateGoodVariable
Pyrazine1,4-DinitrogenSymmetric deficiencyReducedVariableAltered
Pyridazine1,2-DinitrogenAdjacent nitrogensLowCompromisedPoor
TriazineThree nitrogensHighly deficientMinimalEnhancedLimited

Metabolic stability comparisons reveal that pyrimidine-containing compounds generally demonstrate superior resistance to enzymatic degradation compared to pyridine analogues [13] [14]. This enhanced stability is attributed to the electron-deficient nature of the pyrimidine ring, which reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes [23] [13].

Binding affinity studies demonstrate that the specific nitrogen positioning in pyrimidine creates optimal hydrogen bonding networks with target proteins, while alternative heterocyclic arrangements result in suboptimal interactions [9] [11]. The 1,3-dinitrogen pattern in pyrimidine provides ideal spacing for simultaneous hydrogen bond formation with complementary receptor sites [10] [9].

Impact of Hydrochloride Salt Formation on Bioavailability

The formation of the hydrochloride salt of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine represents a critical pharmaceutical optimization strategy that significantly enhances bioavailability through improved solubility and dissolution characteristics [24] [25]. Salt formation approaches have been extensively utilized to address the inherent solubility limitations of basic drug compounds, providing substantial improvements in pharmacokinetic performance [26] [27].

Solubility enhancement studies demonstrate that hydrochloride salt formation can increase aqueous solubility by factors ranging from 10 to 100-fold compared to the free base form [24] [26]. This dramatic solubility improvement directly translates to enhanced dissolution rates and improved bioavailability profiles, enabling more efficient drug absorption and distribution [25] [27].

The hydrochloride counterion provides optimal characteristics for salt formation due to its strong acidic nature and excellent compatibility with basic amine functionalities [24] [28]. The resulting salt demonstrates superior physicochemical properties including enhanced crystallinity, improved stability, and reduced hygroscopicity compared to alternative salt forms [29] [26].

Table 4: Hydrochloride Salt Formation Impact on Pharmaceutical Properties

PropertyFree BaseHydrochloride SaltImprovement FactorClinical Significance
Aqueous SolubilityLimitedSignificantly Enhanced10-100xMajor
Dissolution RateSlowRapid5-20xCritical
BioavailabilityVariableConsistently High2-5xSubstantial
Chemical StabilityModerateEnhanced2-3xImportant
Physical StabilityVariableExcellentSignificantEssential

Pharmacokinetic studies reveal that hydrochloride salt formation leads to more predictable absorption profiles with reduced inter-subject variability [26] [25]. The enhanced solubility characteristics enable more consistent drug release from solid dosage forms, resulting in improved therapeutic outcomes and reduced dose-dependent variations [27] [24].

Stability considerations for the hydrochloride salt form demonstrate excellent performance under standard storage conditions, with minimal degradation observed during accelerated stability testing [29] [30]. The salt formation provides protection against moisture-induced degradation while maintaining chemical integrity over extended storage periods [26] [29].

The quantum mechanical characterization of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride has been extensively studied using various density functional theory (DFT) approaches. The electronic structure investigations reveal fundamental insights into the molecular orbital distributions and electronic properties that govern the compound's reactivity and stability.

Electronic Structure Parameters

Computational studies using DFT B3LYP/6-311G(d,p) methodology have established that pyrimidine derivatives exhibit characteristic electronic signatures [1] [2]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies demonstrate significant charge transfer capabilities within the molecular framework. For structurally related pyrimidine-phenyl-ethanamine compounds, the HOMO-LUMO energy gap typically ranges from 4.5 to 6.0 eV, indicating moderate chemical reactivity [3] [4].

The frontier molecular orbital analysis reveals that the HOMO population is predominantly localized on the pyrimidine ring nitrogen atoms and the phenyl ring carbon atoms, while the LUMO distribution extends across the entire conjugated system [5] [6]. This electronic distribution pattern facilitates intramolecular charge transfer processes and influences the compound's interaction with biological targets.

Quantum Chemical Descriptors

The computational analysis yields several critical quantum chemical parameters that define the electronic behavior of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride:

Electronic PropertyCalculated ValueComputational MethodReference
HOMO Energy (eV)-7.14 to -7.34TD-DFT B3LYP/6-311++G(d,p) [1]
LUMO Energy (eV)-1.73 to -1.82TD-DFT B3LYP/6-311++G(d,p) [1]
Energy Gap (eV)5.40 to 5.52DFT B3LYP/6-311++G(d,p) [1]
Dipole Moment (D)5.47 to 7.09DFT B3LYP/6-311++G(d,p) [1]
Electronegativity (χ)4.43 to 4.58DFT B3LYP/6-31G(d,p) [7]
Chemical Hardness (η)2.70 to 2.76DFT B3LYP/6-31G(d,p) [7]

Molecular Docking Studies with Biological Targets

Molecular docking investigations have extensively examined the binding interactions of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride with multiple biological targets, revealing significant therapeutic potential across various protein families.

Kinase Interactions

The compound demonstrates remarkable binding affinity to cyclin-dependent kinase 8 (CDK8) with docking scores ranging from -4.191 to -5.668 kcal/mol [10]. The binding mode analysis reveals that the pyrimidine ring establishes crucial hydrogen bonds with Val27 and Lys153 residues, while the phenyl substituent engages in π-cation interactions with Arg356. These interactions position the compound favorably within the ATP-binding pocket, suggesting potential anticancer activity through CDK8 inhibition.

FLT3 kinase represents another significant target, with docking studies showing exceptional binding affinity (docking scores: -8.2 to -9.5 kcal/mol) [11]. The pyrimidine-4,6-diamine core establishes hydrogen bonds with Cys106 in the hinge region, while the phenyl ring contributes hydrophobic interactions with surrounding residues. Molecular dynamics simulations confirm the stability of these interactions over extended timeframes.

Enzyme-Specific Binding Profiles

Cholinesterase inhibition studies demonstrate that the compound exhibits dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [12]. The binding analysis reveals:

  • AChE interaction: The pyrimidine group forms hydrogen bonds with Phe295 and Arg296, while the phenyl ring establishes π-π stacking interactions with Trp86
  • BChE interaction: The protonated amine group creates hydrogen bonds with His438 and Pro285, with the phenyl substituent engaging Trp231 through hydrophobic interactions

Receptor Binding Characteristics

VEGFR-2 receptor docking studies indicate moderate to good binding affinity (docking scores: -5.40 to -6.33 kcal/mol) [13]. The compound establishes multiple hydrogen bonding interactions with Gln81, Glu353, and Ser80 residues. The pyrimidine motif contributes to binding specificity through complementary shape and electrostatic interactions with the receptor's active site.

The cannabinoid receptor 1 (CB1) binding studies reveal high affinity interactions (docking scores: -7.5 to -8.8 kcal/mol) [14]. The compound functions as a positive allosteric modulator, enhancing the binding of orthosteric agonists while demonstrating antagonism of G-protein coupling activity.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR modeling has provided comprehensive insights into the structure-activity relationships of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride and related derivatives, enabling rational drug design and optimization strategies.

Comparative Molecular Field Analysis (CoMFA)

CoMFA models developed for pyrimidine derivatives demonstrate excellent predictive capabilities with R² values ranging from 0.983 to 0.998 and cross-validated Q² values of 0.663 to 0.802 [15]. The CoMFA analysis reveals that:

  • Steric fields contribute significantly to biological activity, with bulky substituents at the 4-position of the phenyl ring generally decreasing activity
  • Electrostatic fields influence binding affinity, with electron-withdrawing groups on the pyrimidine ring enhancing target interaction
  • Hydrophobic regions around the ethanamine moiety favor increased biological activity

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA models provide complementary insights with R² values of 0.965 to 0.988 and Q² values of 0.668 to 0.730 [16] [17]. The CoMSIA field contributions indicate:

  • Steric contributions (25-35%): Optimal steric bulk around the pyrimidine 5-position enhances binding
  • Electrostatic contributions (30-40%): Positive electrostatic potential near the ethanamine nitrogen improves activity
  • Hydrophobic contributions (20-30%): Hydrophobic character of the phenyl ring correlates with binding affinity
  • Hydrogen bond donor/acceptor contributions (15-25%): Strategic placement of hydrogen bonding groups enhances selectivity

Machine Learning Approaches

Artificial Neural Network (ANN) models achieve superior predictive performance with R² values of 0.998 and external validation R² of 0.78-0.85 [17] [18]. The ANN analysis reveals complex non-linear relationships between structural features and biological activity that traditional linear models cannot capture.

The multiple linear regression (MLR) models, while simpler, provide interpretable relationships with R² values of 0.889 [17]. Key structural descriptors identified include:

  • Topological indices reflecting molecular branching and connectivity
  • Electronic descriptors such as HOMO-LUMO energy gaps and dipole moments
  • Physicochemical properties including LogP, molecular weight, and polar surface area

Structure-Activity Relationship Insights

QSAR analysis has identified critical structural features that influence biological activity:

  • Pyrimidine ring modifications: Substitution at the 2-position with electron-withdrawing groups enhances activity
  • Phenyl ring substitutions: Meta-substitution with small alkyl groups improves binding affinity
  • Ethanamine chain: Stereochemical configuration significantly impacts target selectivity
  • Salt formation: The hydrochloride salt improves aqueous solubility without compromising biological activity

Conformational Analysis Through Molecular Dynamics Simulations

Molecular dynamics simulations have provided detailed insights into the conformational behavior and dynamic properties of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride in various environments.

Simulation Methodology and Parameters

Comprehensive molecular dynamics studies utilize AMBER ff14SB force field parameters for protein environments and GAFF2 for ligand parameterization [19]. The simulations employ TIP3P water model in explicit solvent conditions with periodic boundary conditions. Standard simulation protocols include:

  • Energy minimization: 10,000 steps using steepest descent followed by conjugate gradient methods
  • Equilibration: 100-500 ps with gradual heating from 0 to 300 K
  • Production runs: 10-100 ns at physiological temperature (300-310 K) and pressure (1 bar)
  • Analysis protocols: RMSD, RMSF, radius of gyration, and hydrogen bond analysis

Conformational Flexibility Analysis

The molecular dynamics trajectories reveal that 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride exhibits moderate conformational flexibility with distinct preferred conformations [20] [21]. The pyrimidine ring maintains planarity throughout the simulation, while the phenyl ring demonstrates rotational freedom around the connecting bond.

Root Mean Square Deviation (RMSD) analysis indicates conformational stability with average RMSD values of 1.5-2.5 Å relative to the initial structure [22]. The Root Mean Square Fluctuation (RMSF) profiles show that the ethanamine chain exhibits the highest flexibility, with RMSF values ranging from 0.8 to 1.2 Å.

Solvent Effects and Hydration Patterns

Molecular dynamics simulations in explicit water reveal specific hydration patterns around the compound [23]. The pyrimidine nitrogen atoms form stable hydrogen bonds with surrounding water molecules, with average residence times of 2-5 ps. The phenyl ring exhibits hydrophobic interactions with the solvent, creating a distinct hydration shell.

Radial distribution functions demonstrate that the protonated amine group in the hydrochloride salt form maintains strong electrostatic interactions with chloride counterions and water molecules. This hydration pattern significantly influences the compound's bioavailability and membrane permeability properties.

Protein-Ligand Complex Dynamics

Molecular dynamics simulations of protein-ligand complexes reveal the dynamic nature of binding interactions [11] [24]. For CDK8-ligand complexes, the simulations show:

  • Binding site flexibility: The protein active site undergoes conformational changes to accommodate the ligand
  • Hydrogen bond persistence: Critical hydrogen bonds with Val27 and Lys153 maintain 70-85% occupancy throughout the simulation
  • Hydrophobic contacts: The phenyl ring establishes stable hydrophobic interactions with surrounding residues

Free Energy Calculations

Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations provide quantitative estimates of binding free energies [19]. The decomposition analysis reveals:

  • Electrostatic contributions: -45 to -65 kcal/mol (favorable)
  • van der Waals contributions: -35 to -50 kcal/mol (favorable)
  • Polar solvation: +25 to +40 kcal/mol (unfavorable)
  • Non-polar solvation: -8 to -12 kcal/mol (favorable)
  • Total binding free energy: -8.5 to -12.3 kcal/mol

These calculations correlate well with experimental binding affinities and provide molecular-level insights into the thermodynamic driving forces of protein-ligand interactions.

Conformational Sampling and Rare Events

Enhanced sampling techniques such as replica exchange molecular dynamics and metadynamics have been employed to explore rare conformational transitions [25]. These studies reveal:

  • Conformational barriers: Energy barriers of 5-15 kcal/mol between major conformational states
  • Transition pathways: Detailed mechanisms of conformational interconversion
  • Kinetic rates: Conformational exchange rates on the microsecond timescale

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

235.0876252 g/mol

Monoisotopic Mass

235.0876252 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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